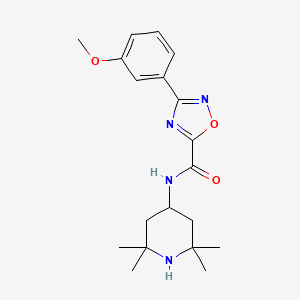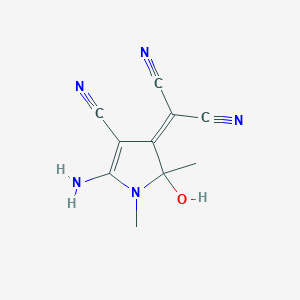![molecular formula C25H32N2O5 B11056068 N-{2-[(6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}cyclopropanecarboxamide](/img/structure/B11056068.png)
N-{2-[(6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[(6,7-DIMETHOXY-2-METHYL-1,2,3,4-TETRAHYDRO-1-ISOQUINOLINYL)METHYL]-4,5-DIMETHOXYPHENYL}CYCLOPROPANECARBOXAMIDE is a complex organic compound that belongs to the class of isoquinoline derivatives. This compound is characterized by its unique structure, which includes a cyclopropanecarboxamide group attached to a dimethoxyphenyl ring, further connected to a tetrahydroisoquinoline moiety. The presence of multiple methoxy groups and a cyclopropane ring makes this compound interesting for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(6,7-DIMETHOXY-2-METHYL-1,2,3,4-TETRAHYDRO-1-ISOQUINOLINYL)METHYL]-4,5-DIMETHOXYPHENYL}CYCLOPROPANECARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Isoquinoline Moiety: The isoquinoline core can be synthesized through the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde in the presence of an acid catalyst.
Introduction of Methoxy Groups: Methoxy groups are introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.
Cyclopropanation: The cyclopropane ring is formed through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, where the carboxylic acid derivative reacts with an amine in the presence of coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Large-scale production typically requires careful control of reaction conditions, such as temperature, pressure, and solvent choice, to ensure consistent quality and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(6,7-DIMETHOXY-2-METHYL-1,2,3,4-TETRAHYDRO-1-ISOQUINOLINYL)METHYL]-4,5-DIMETHOXYPHENYL}CYCLOPROPANECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, where nucleophiles like thiols or amines replace the methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Thiol or amine derivatives.
Scientific Research Applications
N-{2-[(6,7-DIMETHOXY-2-METHYL-1,2,3,4-TETRAHYDRO-1-ISOQUINOLINYL)METHYL]-4,5-DIMETHOXYPHENYL}CYCLOPROPANECARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-{2-[(6,7-DIMETHOXY-2-METHYL-1,2,3,4-TETRAHYDRO-1-ISOQUINOLINYL)METHYL]-4,5-DIMETHOXYPHENYL}CYCLOPROPANECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
N-{2-[(6,7-DIMETHOXY-1,2,3,4-TETRAHYDRO-1-ISOQUINOLINYL)METHYL]-4,5-DIMETHOXYPHENYL}CYCLOPROPANECARBOXAMIDE: Lacks the methyl group on the isoquinoline moiety.
N-{2-[(6,7-DIMETHOXY-2-METHYL-1,2,3,4-TETRAHYDRO-1-ISOQUINOLINYL)METHYL]-4,5-DIMETHOXYPHENYL}CYCLOBUTANECARBOXAMIDE: Contains a cyclobutane ring instead of a cyclopropane ring.
Uniqueness
The uniqueness of N-{2-[(6,7-DIMETHOXY-2-METHYL-1,2,3,4-TETRAHYDRO-1-ISOQUINOLINYL)METHYL]-4,5-DIMETHOXYPHENYL}CYCLOPROPANECARBOXAMIDE lies in its specific structural features, such as the presence of a cyclopropane ring and multiple methoxy groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C25H32N2O5 |
|---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
N-[2-[(6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl]cyclopropanecarboxamide |
InChI |
InChI=1S/C25H32N2O5/c1-27-9-8-16-11-21(29-2)23(31-4)13-18(16)20(27)10-17-12-22(30-3)24(32-5)14-19(17)26-25(28)15-6-7-15/h11-15,20H,6-10H2,1-5H3,(H,26,28) |
InChI Key |
FGXCKOUCYZVLBG-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3NC(=O)C4CC4)OC)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[2,5-dimethoxy-4-(1H-tetrazol-1-yl)phenyl]sulfonyl}-3,4-dihydro-2H-1,4-benzoxazine](/img/structure/B11055998.png)
![2-[2-(4-propylphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B11056005.png)
![6-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-3-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11056009.png)
![N-{[(4-methylphenyl)carbamoyl]oxy}ethanimidoyl chloride](/img/structure/B11056014.png)
![4-([5-(Furan-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl)oxolan-2-one](/img/structure/B11056020.png)
![6-(1-ethyl-1H-pyrazol-4-yl)-3-(pyridin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11056024.png)
![Ethyl 1'-[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]-4,4'-bipiperidine-1-carboxylate](/img/structure/B11056030.png)



![4-Amino-6-(4-ethoxyphenyl)spiro[3-azabicyclo[3.1.0]hex-3-ene-2,2'-[1,3]oxathiolane]-1,5-dicarbonitrile](/img/structure/B11056044.png)

![3-(3-Bromo-4-fluorophenyl)-6-(thiophen-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11056064.png)
![N-[2-(cyclopropylcarbonyl)-4,5-dimethoxyphenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B11056067.png)
